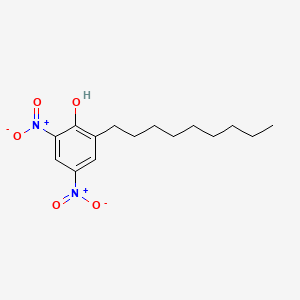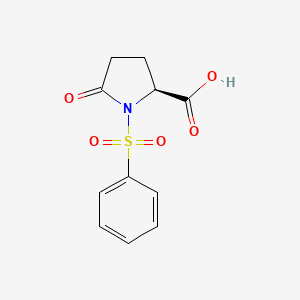
L-Histidine mono(3-methyl-2-oxobutyrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Histidine mono(3-methyl-2-oxobutyrate) is a chemical compound with the molecular formula C11H17N3O5 and a molecular weight of 271.27 It is a derivative of the amino acid L-histidine, combined with 3-methyl-2-oxobutyric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine mono(3-methyl-2-oxobutyrate) typically involves the reaction of L-histidine with 3-methyl-2-oxobutyric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of L-Histidine mono(3-methyl-2-oxobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the compound produced .
化学反応の分析
Types of Reactions
L-Histidine mono(3-methyl-2-oxobutyrate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
L-Histidine mono(3-methyl-2-oxobutyrate) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in biological processes and interactions with biomolecules.
Medicine: Explored for potential therapeutic applications, including its effects on metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of L-Histidine mono(3-methyl-2-oxobutyrate) involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- L-Histidine
- 3-Methyl-2-oxobutyric acid
- L-Histidine derivatives
Uniqueness
L-Histidine mono(3-methyl-2-oxobutyrate) is unique due to its combined structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
78000-39-2 |
|---|---|
分子式 |
C11H17N3O5 |
分子量 |
271.27 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C6H9N3O2.C5H8O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-3(2)4(6)5(7)8/h2-3,5H,1,7H2,(H,8,9)(H,10,11);3H,1-2H3,(H,7,8)/t5-;/m0./s1 |
InChIキー |
TWBDHGZHCGZKOQ-JEDNCBNOSA-N |
異性体SMILES |
CC(C)C(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
正規SMILES |
CC(C)C(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)






![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)

